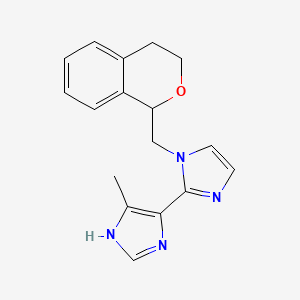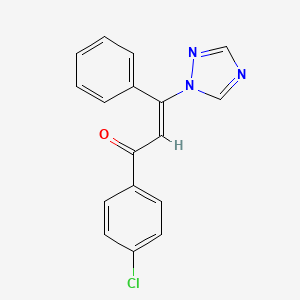
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole, also known as BI-D, is a novel synthetic compound with potential applications in scientific research. BI-D is a biologically active molecule that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole is not fully understood, but it is believed to involve the inhibition of a protein called Hsp90. Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, which can in turn lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus. In addition, this compound has been shown to reduce inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for Hsp90, which means that it is less likely to have off-target effects on other proteins. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for cancer and other diseases. Finally, there is a need for further research into the mechanism of action of this compound, in order to fully understand its effects on cells and organisms.
Conclusion:
In conclusion, this compound is a novel synthetic compound with potential applications in scientific research. Its specificity and selectivity make it a promising candidate for further investigation as a therapeutic agent for cancer and other diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole is a multi-step process that involves the use of several chemical reagents. The first step in the synthesis is the formation of the isochroman ring system, which is achieved by the reaction of 3,4-dihydrocoumarin with formaldehyde. The resulting product is then reacted with an excess of methylamine to form the imidazole ring system. The final step in the synthesis is the introduction of the isopropyl group at the 5' position of the imidazole ring system. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have a variety of applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(5-methyl-1H-imidazol-4-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(20-11-19-12)17-18-7-8-21(17)10-15-14-5-3-2-4-13(14)6-9-22-15/h2-5,7-8,11,15H,6,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTVPMOVRXHRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CC3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)

![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-(2-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B5318175.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)
![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5318225.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)